3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride
CAS No.: 2172508-70-0
Cat. No.: VC5072815
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172508-70-0 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.72 |
| IUPAC Name | spiro[3,4-dihydrochromene-2,3'-oxolane]-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c13-10-7-12(5-6-14-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10H,5-8,13H2;1H |
| Standard InChI Key | UEFBBYCDAXQNSU-UHFFFAOYSA-N |
| SMILES | C1COCC12CC(C3=CC=CC=C3O2)N.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic core where the benzopyran (3,4-dihydrochromene) and oxolane rings share a single atom, creating a rigid three-dimensional structure. The benzopyran component consists of a fused benzene and pyran ring, while the oxolane ring contributes a five-membered oxygen-containing heterocycle. The amine group at position 4 of the benzopyran and the hydrochloride salt enhance solubility and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2172508-70-0 |
| Molecular Formula | |
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-amine hydrochloride |
| SMILES | C1COCC12CC(C3=CC=CC=C3O2)N.Cl |
| Solubility | Not publicly available |
The spiro arrangement restricts molecular flexibility, potentially enhancing target binding specificity. The hydrochloride salt form improves stability, a common strategy in drug development to modulate pharmacokinetics.
Synthetic Routes and Optimization
Industrial-Scale Considerations
Large-scale synthesis would require optimization for yield and purity. Continuous flow reactors could enhance cyclization efficiency, while crystallization techniques might resolve stereochemical complexities. Source highlights the use of sodium ethylate and phosphorus oxychloride in similar syntheses, suggesting their potential utility here. For instance, the manufacturing of Abanoquil mesylate involves POCl₃-mediated cyclization, a strategy adaptable to this compound’s oxolane ring formation .
Therapeutic Applications
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Cardiovascular Effects: The antiarrhythmic activity of Abanoquil mesylate, a spirocyclic isoquinoline derivative, suggests potential utility in arrhythmia management via potassium channel blockade .
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Antimicrobial Action: Nitro-substituted spiro compounds demonstrate efficacy against Gram-positive pathogens, likely through interference with peptidoglycan crosslinking.
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Neuroprotection: Benzopyran derivatives mitigate oxidative damage in neuronal cells, implicating this compound in Alzheimer’s or Parkinson’s disease research.
Challenges and Future Directions
Knowledge Gaps
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Solubility and Bioavailability: Experimental solubility data are absent, hindering formulation development.
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Target Identification: The amine group’s role in receptor binding (e.g., serotonin or adrenergic receptors) remains speculative.
Research Priorities
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In Vitro Screening: Prioritize assays for cytochrome P450 interactions and cytotoxicity.
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Stereochemical Resolution: Investigate enantioselective synthesis to isolate biologically active isomers.
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models for cardiovascular or neurological indications.
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